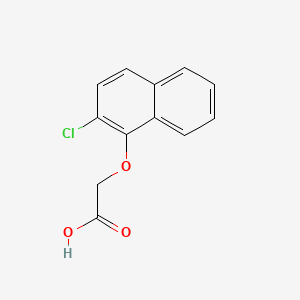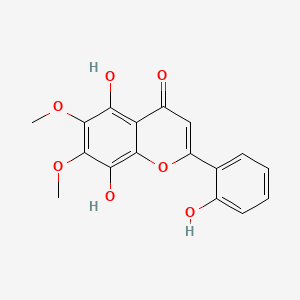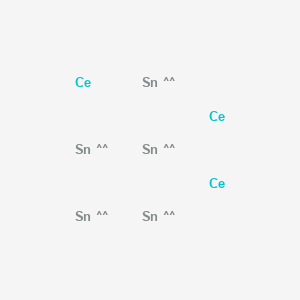
CID 71403235
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 71403235 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of CID 71403235 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Formation: The compound is initially formed through a series of reactions involving bromopyrene intermediates.
Intermediate Reactions: These intermediates undergo further reactions, including esterification and acylation, to form the desired compound.
Final Synthesis: The final synthesis step involves purification and crystallization to obtain the pure compound.
Chemical Reactions Analysis
CID 71403235 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents to convert the compound into its reduced form.
Common reagents used in these reactions include trifluoromethyltrimethylsilane and other organosilicon compounds . The major products formed from these reactions vary depending on the specific conditions and reagents used.
Scientific Research Applications
CID 71403235 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: This compound is used in the development of new materials and industrial processes .
Mechanism of Action
The mechanism of action of CID 71403235 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest significant interactions with enzymes and receptors .
Comparison with Similar Compounds
CID 71403235 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
CID 91854789: Known for its complex structure and reactivity.
Trifluoromethyltrimethylsilane: Used in similar chemical reactions and known for its reactivity.
3-o-acetyl-16alpha-hydroxydehydrotrametenolic acid: Another compound with similar applications in scientific research.
This compound stands out due to its unique structure and the specific reactions it undergoes, making it a valuable compound for various applications.
Properties
Molecular Formula |
Ce3Sn5 |
|---|---|
Molecular Weight |
1013.9 g/mol |
InChI |
InChI=1S/3Ce.5Sn |
InChI Key |
OZFCWGBYHDQMKV-UHFFFAOYSA-N |
Canonical SMILES |
[Sn].[Sn].[Sn].[Sn].[Sn].[Ce].[Ce].[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


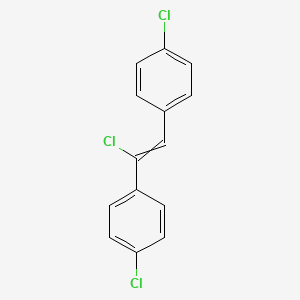
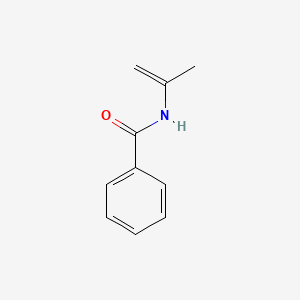
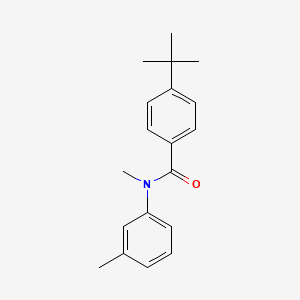

![4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14440029.png)
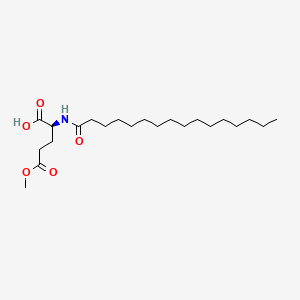
![7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine](/img/structure/B14440042.png)
![Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14440047.png)
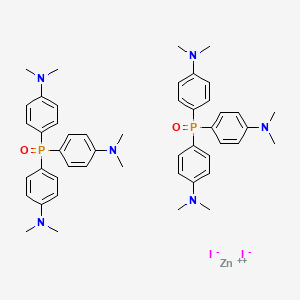
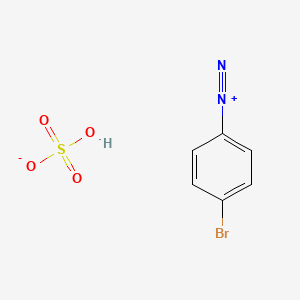

![Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester (9CI)](/img/structure/B14440072.png)
